molecular formula C17H15N3O2 B10945386 1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide

1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B10945386
M. Wt: 293.32 g/mol
InChI Key: XGSLGHIDSIAPQI-UHFFFAOYSA-N
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Description

1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound known for its versatile applications in scientific research. This compound exhibits unique properties that make it suitable for various fields, including drug discovery, catalysis, and materials science.

Preparation Methods

The synthesis of 1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide involves several steps. One common synthetic route includes the reaction of 4-phenoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then methylated and subsequently reacted with a carboxylic acid derivative to form the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery, particularly as a lead compound for developing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but with a propyl group at the 3-position, which may result in different chemical and biological properties.

    1-methyl-N-(4-phenoxyphenyl)piperidin-4-amine: This compound has a piperidine ring instead of a pyrazole ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct properties and makes it suitable for a wide range of applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-methyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20-12-13(11-18-20)17(21)19-14-7-9-16(10-8-14)22-15-5-3-2-4-6-15/h2-12H,1H3,(H,19,21)

InChI Key

XGSLGHIDSIAPQI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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